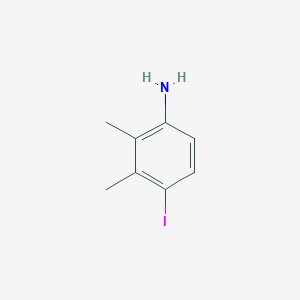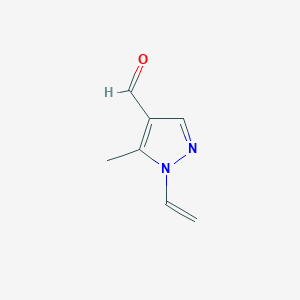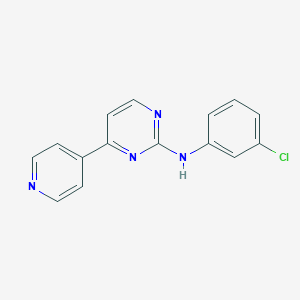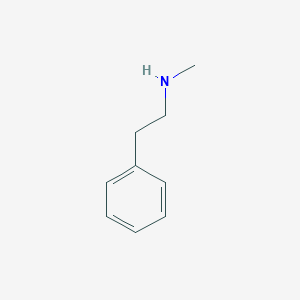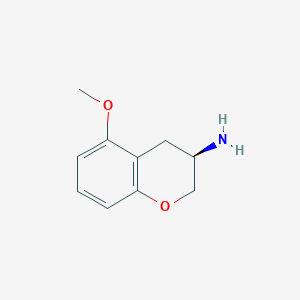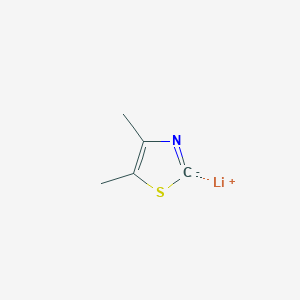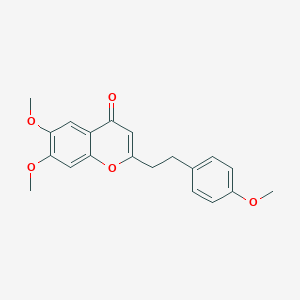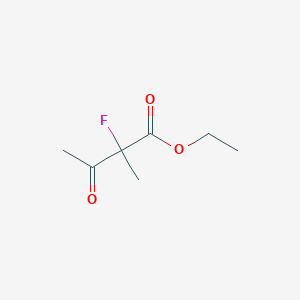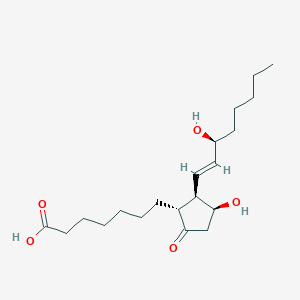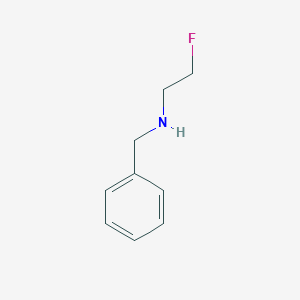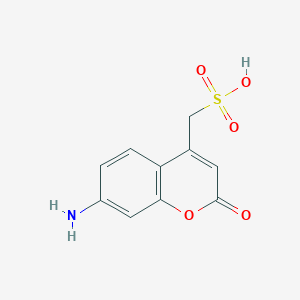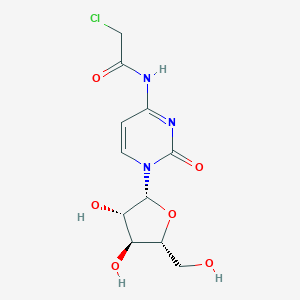
N(4)-Chloroacetylcytarabine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(4)-Chloroacetylcytosine arabinoside is a nucleoside analog that combines a cytosine base with an arabinose sugar. This compound is part of a broader class of nucleoside analogs known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-Chloroacetylcytosine arabinoside typically involves the reaction of cytosine arabinoside with chloroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of N(4)-Chloroacetylcytosine arabinoside often employs a multi-step synthesis process. This includes the initial preparation of cytosine arabinoside, followed by its chloroacetylation. The process is optimized for high yield and purity, involving rigorous purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N(4)-Chloroacetylcytosine arabinoside undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield cytosine arabinoside and chloroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: Products include various substituted cytosine arabinosides.
Hydrolysis: Major products are cytosine arabinoside and chloroacetic acid.
Scientific Research Applications
N(4)-Chloroacetylcytosine arabinoside has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
N(4)-Chloroacetylcytosine arabinoside exerts its effects by interfering with DNA synthesis. It is rapidly converted into its triphosphate form, which incorporates into DNA and inhibits DNA polymerase, leading to DNA damage and cell cycle arrest in the S phase. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cytosine arabinoside: A nucleoside analog used in chemotherapy.
Fludarabine: Another nucleoside analog with similar antiviral and anticancer properties.
Vidarabine: Used as an antiviral agent
Uniqueness
N(4)-Chloroacetylcytosine arabinoside is unique due to its chloroacetyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .
Properties
CAS No. |
113737-52-3 |
|---|---|
Molecular Formula |
C11H14ClN3O6 |
Molecular Weight |
319.7 g/mol |
IUPAC Name |
2-chloro-N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H14ClN3O6/c12-3-7(17)13-6-1-2-15(11(20)14-6)10-9(19)8(18)5(4-16)21-10/h1-2,5,8-10,16,18-19H,3-4H2,(H,13,14,17,20)/t5-,8-,9+,10-/m1/s1 |
InChI Key |
WEJWVQRPBCYTRE-STRWAFKBSA-N |
SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |
Isomeric SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |
Synonyms |
CACA N(4)-chloroacetylcytarabine N(4)-chloroacetylcytosine arabinoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


